Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring a dihydropyridazine core substituted with an ethoxy-linked 4-ethoxyphenylamide group, an o-tolyl (ortho-methylphenyl) moiety, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-4-31-18-12-10-17(11-13-18)25-21(28)15-33-20-14-22(29)27(19-9-7-6-8-16(19)3)26-23(20)24(30)32-5-2/h6-14H,4-5,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIOZFTAMAJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Structural Difference : The para-tolyl (p-tolyl) substituent replaces the ortho-tolyl (o-tolyl) group in the target compound .
- Electronic effects remain similar, but spatial orientation differences may alter intermolecular interactions (e.g., π-stacking).
- Database Entries: Distinct ZINC and PubChem identifiers (e.g., ZINC9761815) confirm its unique chemical identity despite minor structural variation .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structural Difference : Replaces the dihydropyridazine core with a tetrahydrobenzo[b]thiophene ring and introduces a 4-hydroxyphenyl group instead of 4-ethoxyphenyl .
- Synthesis :
- The hydroxyl group introduces hydrogen-bonding capability absent in the ethoxy-substituted analog.
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The ortho- vs. para-tolyl substitution (target vs. compound) warrants crystallographic analysis (e.g., using SHELX or ORTEP-3 ) to assess conformational differences.
- Synthetic Optimization : The 22% yield for 6o highlights challenges in multicomponent reactions; alternative strategies (e.g., flow chemistry or catalyst screening) could improve efficiency for related compounds.
Preparation Methods
Multi-Component Cyclization Strategies
Four-Component Reaction Framework
A foundational approach involves adapting four-component reactions (4CR) to construct the dihydropyridazine skeleton. In analogous syntheses, ethyl acetoacetate, aldehydes, ammonium acetate, and diketones undergo cyclocondensation under acidic conditions to form 1,4-dihydropyridazine derivatives. For the target compound, substituting the aldehyde component with o-tolualdehyde and integrating a pre-functionalized ethoxyphenylamino-acetyloxy side chain enables regioselective assembly.
Key parameters from optimized 4CR protocols include:
- Catalyst : Trichloroisocyanuric acid (TCCA, 25 mol%) in ethanol-water (1:1)
- Temperature : Reflux conditions (78–80°C)
- Yield : 48–79% for structurally related dihydropyridazines
Reaction kinetics favor rapid imine formation followed by rate-limiting cyclization, as demonstrated in rhodium-catalyzed C–H activation studies.
Stepwise Synthesis via Pyridazine Ring Formation
Hydrazine-Diketone Cyclocondensation
The dihydropyridazine core forms via cyclization between hydrazine derivatives and 1,3-diketones. For example, reacting ethyl 3-oxobutanoate with o-tolylhydrazine generates the 1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate intermediate. Subsequent functionalization introduces the 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy) moiety through nucleophilic aromatic substitution.
Optimization of Cyclization Conditions
Side-Chain Functionalization
Ethoxyphenylamino-Acetyloxy Installation
The 2-((4-ethoxyphenyl)amino)-2-oxoethoxy group is introduced via SN2 reaction between 4-ethoxyaniline and α-chloroacetyl chloride, followed by coupling to the pyridazine ring’s 4-hydroxyl group.
Critical Parameters :
Catalytic Methods for Enhanced Efficiency
TCCA-Catalyzed One-Pot Synthesis
Trichloroisocyanuric acid (TCCA) proves effective in catalyzing the tandem condensation-cyclization sequence:
Optimized Protocol :
| Parameter | Value |
|---|---|
| Catalyst Loading | 25 mol% TCCA |
| Solvent | Ethanol:H₂O (1:1) |
| Temperature | Reflux (78°C) |
| Time | 30 minutes |
| Yield | 79% (analogous structures) |
TCCA’s dual role as Brønsted acid and oxidizing agent facilitates both imine formation and aromatization.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols to flow chemistry reduces reaction times from hours to minutes:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| 4CR with TCCA | 79 | 98 | High |
| Stepwise Synthesis | 59 | 95 | Moderate |
| C–H Activation | 68 | 97 | Low |
The TCCA-catalyzed 4CR offers optimal balance between efficiency and practicality, though transition metal catalysis provides superior selectivity for complex derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
